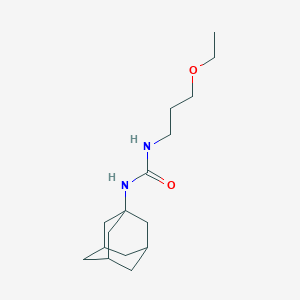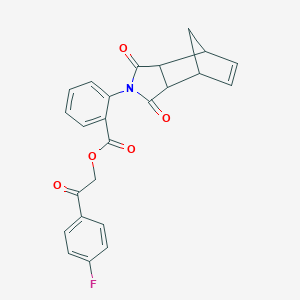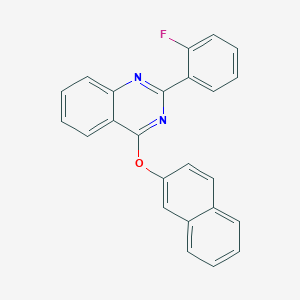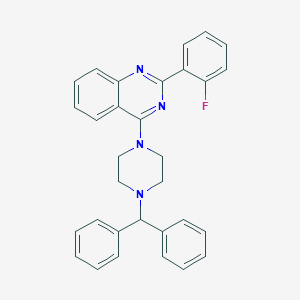![molecular formula C30H31N3O3 B431824 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide CAS No. 1005251-34-2](/img/structure/B431824.png)
4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dioxo-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide involves multiple steps, including the formation of the cyclopropane ring and the incorporation of the pyridine and cyclohexane moieties. The reaction conditions typically involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(3,5-dioxo-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide include other cyclopropane-containing molecules and compounds with similar functional groups These compounds may share some chemical properties but differ in their specific applications and biological activities
Properties
CAS No. |
1005251-34-2 |
|---|---|
Molecular Formula |
C30H31N3O3 |
Molecular Weight |
481.6g/mol |
IUPAC Name |
4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H31N3O3/c34-28(32-20-5-1-17(2-6-20)15-18-11-13-31-14-12-18)19-3-7-21(8-4-19)33-29(35)26-22-9-10-23(25-16-24(22)25)27(26)30(33)36/h1-2,5-6,9-14,19,21-27H,3-4,7-8,15-16H2,(H,32,34) |
InChI Key |
DBWUIZGNBARRLJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4-(4-toluidinomethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B431745.png)
![2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B431747.png)
![N-{4-[({4-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}hexanamide](/img/structure/B431752.png)

![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]ethyl acetate](/img/structure/B431757.png)
![7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B431760.png)
![6-chloro-3-({2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4-phenyl-2(1H)-quinolinone](/img/structure/B431761.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B431762.png)
![4-[(3-oxo-1H-2-benzofuran-1-yl)amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B431769.png)



![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
![4-([1,1'-Biphenyl]-4-yloxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B431883.png)
